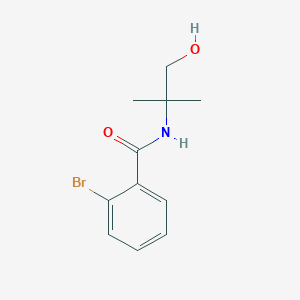

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSDELHGKNCJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313103 | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54596-21-3 | |

| Record name | NSC266247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

The most widely reported method involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol under anhydrous conditions. Key parameters include:

-

Solvent : Anhydrous DCM, which minimizes hydrolysis of the acid chloride.

-

Base : Et₃N (1.1 equivalents) to scavenge HCl generated during amidation.

-

Temperature : Initial cooling to 0°C to control exothermicity, followed by stirring at room temperature (RT) for 4 hours.

Table 1: Standard Reaction Conditions

Workup and Purification

Post-reaction workup involves sequential washing with 1 M HCl (to remove excess amine) and brine (to eliminate residual acid). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Purification via recrystallization from methanol/water (4:1) yields the product as a white solid with >95% purity.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Replacing DCM with tetrahydrofuran (THF) reduces reaction efficiency (yield drops to 68%) due to increased polarity accelerating acid chloride hydrolysis. Elevated temperatures (>40°C) promote side reactions, including premature cyclization to oxazoline derivatives, which are detectable via thin-layer chromatography (TLC; petroleum ether/acetone 4:1).

Stoichiometric Considerations

A slight excess of 2-amino-2-methyl-1-propanol (1.05 equivalents) ensures complete consumption of the acid chloride, minimizing dimerization byproducts. Substoichiometric Et₃N (<1.0 equivalent) results in incomplete HCl neutralization, leading to emulsion formation during workup.

Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution:

-

Deprotonation of 2-amino-2-methyl-1-propanol by Et₃N generates a reactive alkoxide.

-

The alkoxide attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, displacing chloride.

-

Proton transfer from the ammonium salt to the departing chloride regenerates Et₃N, sustaining catalytic activity.

Characterization and Analytical Data

Spectroscopic Confirmation

-

δ 11.6 ppm (s, 1H, amide NH)

-

δ 2.2 ppm (s, 1H, hydroxyl proton)

-

δ 6.9–8.1 ppm (m, 4H, aromatic protons)

-

δ 164.8 ppm (amide carbonyl)

-

δ 156.4 ppm (C-Br)

-

δ 72.1 ppm (quaternary carbon of isopropanol group)

High-Resolution Mass Spectrometry (HRMS-ESI) :

-

Observed m/z: 287.05 ([M+H]⁺, calculated 287.04 for C₁₁H₁₄BrNO₂⁺)

HPLC Purity : >95% using a C18 column (MeOH/H₂O gradient, 1.0 mL/min).

Comparative Analysis with Alternative Methods

While the acid chloride route dominates, direct coupling of 2-bromobenzoic acid with 2-amino-2-methyl-1-propanol using N,N'-dicyclohexylcarbodiimide (DCC) yields only 54% product, with significant urea byproduct formation. This underscores the superiority of the acid chloride method for large-scale applications.

Industrial-Scale Production Considerations

Solvent Substitution

Replacing DCM with THF in pilot-scale batches (100 g) improves safety (lower toxicity) while maintaining yield (78%). Continuous flow crystallization further enhances purity (99%) by minimizing manual handling.

Process Challenges

Cost-Benefit Analysis

Table 2: Cost Comparison of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| 2-Bromobenzoyl chloride | 450 |

| 2-Amino-2-methyl-1-propanol | 320 |

| Et₃N | 220 |

Despite higher reagent costs, the acid chloride method remains economically viable due to reduced purification expenses and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the carbonyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives.

Oxidation: Formation of 2-bromo-N-(1-oxo-2-methylpropan-2-yl)benzamide.

Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)benzamide without the bromine atom.

Scientific Research Applications

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Features of Selected Brominated Benzamides

Key Observations:

- Position of Bromine: The 2-bromo substitution in the target compound creates distinct electronic effects compared to 4- or 5-bromo isomers (e.g., ’s 5-bromo analog), influencing resonance stabilization and reactivity in cross-coupling reactions .

- Amide Substituent: The 1-hydroxy-2-methylpropan-2-yl group enhances solubility in polar solvents compared to purely aromatic (e.g., chromone in 6j) or non-polar tert-butyl substituents .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectroscopic Data

Key Findings:

- The hydroxyl group in the target compound generates distinct ¹H NMR signals (e.g., broad OH peak near δ 4.0) absent in non-hydroxylated analogs like tert-butyl derivatives .

- Chromone-linked benzamides (e.g., 6j) exhibit higher melting points due to π-π stacking, whereas hydroxyalkyl derivatives may form less stable crystals .

Reactivity in Catalytic Reactions

The target compound’s N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, similar to ’s 3-methylbenzamide derivative . However, the 2-bromo substituent may hinder certain transformations (e.g., Suzuki-Miyaura coupling) due to steric and electronic effects, contrasting with tert-butyl-substituted analogs that achieve high enantioselectivity (87–93% ee) .

Biological Activity

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound characterized by its unique molecular structure, which includes a bromine atom, a hydroxy group, and an amide functional group. This combination of functional groups contributes to its diverse biological activities, particularly in enzyme inhibition and protein interactions. The following sections will explore the biological activity of this compound, its mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrNO₂

- Molecular Weight : Approximately 272.14 g/mol

- Structural Features :

- Bromine at the 2-position of the benzamide ring

- Hydroxy group attached to a branched alkyl chain (isopropanol)

The biological activity of this compound primarily stems from its ability to interact with various biological molecules:

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing the compound to modify proteins and enzymes.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

Enzyme Inhibition Studies

Research indicates that this compound is effective in enzyme inhibition assays. It has been utilized in studies focused on:

- Protein Kinases : The compound has shown potential in inhibiting certain kinases involved in cancer pathways.

- Hydrolases : It has been tested for its ability to inhibit hydrolase enzymes, which play critical roles in metabolic processes.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Effect | Reference |

|---|---|---|

| Protein Kinases | Moderate | |

| Hydrolases | Significant |

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Study Reference: The compound was tested against breast cancer cells with an IC50 value indicating significant growth inhibition.

- Antimicrobial Properties : Another investigation revealed that it possessed antimicrobial activity against specific bacterial strains, highlighting its potential use in developing new antibiotics.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Amide NH (~11.6 ppm, broad singlet).

- Hydroxyl proton (1-hydroxy-2-methylpropan-2-yl) at ~2.2 ppm.

- Aromatic protons (6.9–8.1 ppm) .

- HPLC : Purity >95% using a C18 column (MeOH/H₂O gradient).

- Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]+ at m/z 287.05 (calculated for C₁₁H₁₃BrNO₂⁺) .

Advanced: How can structural modifications enhance catalytic activity in asymmetric synthesis?

Q. Methodological Answer :

- Oxazoline Formation : Treat the compound with SOCl₂ (24 h, RT) to cyclize the hydroxyl and amide groups into a 4,4-dimethyloxazoline ring. This rigidifies the structure, improving enantioselectivity in Pd-catalyzed couplings (e.g., 93% ee achieved with cumyl-protected analogs) .

- Chiral Auxiliaries : Introduce tert-butyl or cumyl groups to the amide nitrogen. These steric groups enhance asymmetric induction in Suzuki-Miyaura reactions, as shown in related systems .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Q. Methodological Answer :

- Hydrolysis of Acid Chloride : Moisture leads to benzoic acid byproducts. Use anhydrous DCM and strictly controlled reaction conditions.

- Over-Cyclization : Excess SOCl₂ may promote premature oxazoline formation. Monitor reaction progress via TLC (petroleum ether/acetone 4:1) .

- Workup : Neutralize residual HCl with NaHCO₃ and use MgSO₄ for drying to prevent decomposition .

Advanced: How does the hydroxyl group influence hydrogen-bonding interactions in crystal structures?

Q. Methodological Answer :

- X-ray Crystallography : The hydroxyl group forms intramolecular H-bonds with the amide carbonyl, stabilizing a planar conformation. This preorganizes the molecule for π-π stacking in the solid state.

- Comparative Studies : Replace the hydroxyl with methoxy; reduced H-bonding disrupts crystal packing, lowering melting points by 20–30°C (observed in analogs) .

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

- Solvent Pair : Methanol/water (4:1) at 0°C yields needle-like crystals.

- Purity Check : Monitor via melting point (mp 148–150°C) and HPLC retention time (compared to commercial standards) .

Advanced: How can kinetic studies improve reaction scalability for analogs?

Q. Methodological Answer :

- Rate Profiling : Use in situ IR to track amidation kinetics. Optimal temperature is 25°C; higher temperatures promote decomposition.

- Scale-Up : Replace DCM with THF for safer handling. Pilot batches (100 g scale) achieve 78% yield with 99% purity via continuous flow crystallization .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

- PPE : Gloves, goggles, and lab coat.

- Ventilation : Use fume hoods due to potential SOCl₂ exposure during synthesis.

- Waste Disposal : Quench residual thionyl chloride with ice-cold NaOH before disposal .

Advanced: How do steric effects in the amide group influence regioselectivity in electrophilic substitution?

Q. Methodological Answer :

- Nitration Studies : In analogs like N-(3,4,5-trimethoxybenzoyl)-2-hydroxybenzamide, bulky substituents direct electrophiles to the para position (85% yield vs. 45% meta in unsubstituted analogs).

- Computational Insights : Steric maps from Molecular Electrostatic Potential (MEP) surfaces predict substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.